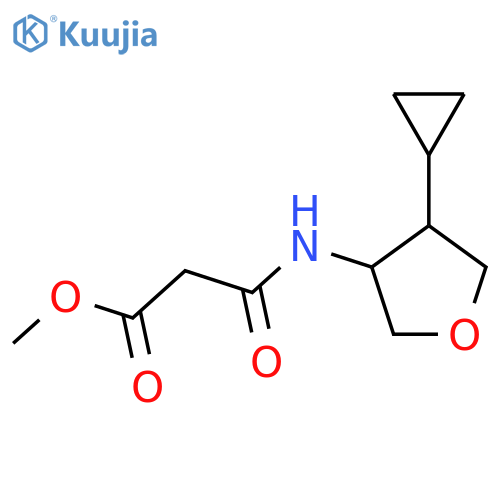Cas no 2137765-14-9 (methyl 2-(4-cyclopropyloxolan-3-yl)carbamoylacetate)

2137765-14-9 structure
商品名:methyl 2-(4-cyclopropyloxolan-3-yl)carbamoylacetate
methyl 2-(4-cyclopropyloxolan-3-yl)carbamoylacetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-[(4-cyclopropyloxolan-3-yl)carbamoyl]acetate
- EN300-840211
- 2137765-14-9
- methyl 2-(4-cyclopropyloxolan-3-yl)carbamoylacetate
-
- インチ: 1S/C11H17NO4/c1-15-11(14)4-10(13)12-9-6-16-5-8(9)7-2-3-7/h7-9H,2-6H2,1H3,(H,12,13)
- InChIKey: IKBWPDOHTGZDHM-UHFFFAOYSA-N
- ほほえんだ: O1CC(C(C1)C1CC1)NC(CC(=O)OC)=O
計算された属性
- せいみつぶんしりょう: 227.11575802g/mol
- どういたいしつりょう: 227.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 64.6Ų
methyl 2-(4-cyclopropyloxolan-3-yl)carbamoylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-840211-0.05g |
methyl 2-[(4-cyclopropyloxolan-3-yl)carbamoyl]acetate |
2137765-14-9 | 95% | 0.05g |
$768.0 | 2024-05-21 | |
| Enamine | EN300-840211-0.25g |
methyl 2-[(4-cyclopropyloxolan-3-yl)carbamoyl]acetate |
2137765-14-9 | 95% | 0.25g |
$840.0 | 2024-05-21 | |
| Enamine | EN300-840211-0.1g |
methyl 2-[(4-cyclopropyloxolan-3-yl)carbamoyl]acetate |
2137765-14-9 | 95% | 0.1g |
$804.0 | 2024-05-21 | |
| Enamine | EN300-840211-10.0g |
methyl 2-[(4-cyclopropyloxolan-3-yl)carbamoyl]acetate |
2137765-14-9 | 95% | 10.0g |
$3929.0 | 2024-05-21 | |
| Enamine | EN300-840211-1.0g |
methyl 2-[(4-cyclopropyloxolan-3-yl)carbamoyl]acetate |
2137765-14-9 | 95% | 1.0g |
$914.0 | 2024-05-21 | |
| Enamine | EN300-840211-1g |
methyl 2-[(4-cyclopropyloxolan-3-yl)carbamoyl]acetate |
2137765-14-9 | 1g |
$914.0 | 2023-09-02 | ||
| Enamine | EN300-840211-2.5g |
methyl 2-[(4-cyclopropyloxolan-3-yl)carbamoyl]acetate |
2137765-14-9 | 95% | 2.5g |
$1791.0 | 2024-05-21 | |
| Enamine | EN300-840211-5.0g |
methyl 2-[(4-cyclopropyloxolan-3-yl)carbamoyl]acetate |
2137765-14-9 | 95% | 5.0g |
$2650.0 | 2024-05-21 | |
| Enamine | EN300-840211-0.5g |
methyl 2-[(4-cyclopropyloxolan-3-yl)carbamoyl]acetate |
2137765-14-9 | 95% | 0.5g |
$877.0 | 2024-05-21 | |
| Enamine | EN300-840211-5g |
methyl 2-[(4-cyclopropyloxolan-3-yl)carbamoyl]acetate |
2137765-14-9 | 5g |
$2650.0 | 2023-09-02 |
methyl 2-(4-cyclopropyloxolan-3-yl)carbamoylacetate 関連文献
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
2137765-14-9 (methyl 2-(4-cyclopropyloxolan-3-yl)carbamoylacetate) 関連製品
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
